8,8-Dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride
CAS No.:
Cat. No.: VC13814261
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClN2O |
|---|---|
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | 8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O.ClH/c1-10(2)5-11(6-13-7-11)3-8(4-12)9(10)14;/h3,13H,5-7H2,1-2H3;1H |
| Standard InChI Key | UKIIKZJKKPIHRS-UHFFFAOYSA-N |
| SMILES | CC1(CC2(CNC2)C=C(C1=O)C#N)C.Cl |
| Canonical SMILES | CC1(CC2(CNC2)C=C(C1=O)C#N)C.Cl |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, 8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride, reflects its spirocyclic architecture, which combines a six-membered ring (incorporating an azaspiro group) with a three-membered cyclopropane-like structure. The presence of a ketone (7-oxo) and carbonitrile group enhances its reactivity, making it a candidate for further functionalization in synthetic chemistry .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2758304-16-2 | |
| Molecular Formula | ||
| Molecular Weight | 226.70 g/mol | |
| Storage Conditions | 2–8°C, sealed, dry environment |
Physical properties such as melting point, boiling point, and density remain undetermined in publicly available literature . The compound is typically supplied as a solid, with pricing tiers ranging from €217.00 for 100 mg to €1,660.00 per gram .
Synthesis and Manufacturing
While detailed synthetic pathways are proprietary, the compound’s spirocyclic framework suggests a multi-step process involving cyclization reactions and functional group transformations. Spiro compounds are often synthesized via intramolecular cycloadditions or ring-closing metathesis, with subsequent modifications to introduce the carbonitrile and ketone groups . The final hydrochloride salt form is likely achieved through acid-base reactions to improve stability and solubility .
Industrial and Research Applications
The compound’s primary use lies in pharmaceutical research, where it serves as a building block for novel therapeutics. Ketones, such as the 7-oxo group in this molecule, are pivotal intermediates in synthesizing analgesics, antivirals, and antidepressants . Additionally, the carbonitrile moiety is exploited in agrochemicals and materials science, suggesting cross-disciplinary relevance .
Comparative Analysis with Related Compounds
Spirocyclic compounds share a common structural motif but exhibit diverse biological activities depending on functional groups. For example:
Table 2: Structural and Functional Comparison
| Compound Name | Key Features | Applications |
|---|---|---|
| 7-Oxo-spiro[3.5]nonane | Lacks nitrogen and carbonitrile | Solvent, polymer synthesis |
| 2-Azaspiro[3.5]nonane | Nitrogen-containing ring | Pharmaceutical intermediates |
The addition of a carbonitrile group in 8,8-dimethyl-7-oxo-2-azaspiro[3.5]non-5-ene-6-carbonitrile hydrochloride enhances its potential for targeted bioactivity compared to simpler spiroketones .
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